molecular formula C15H15BrO B8479069 4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene

4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene

Cat. No.: B8479069
M. Wt: 291.18 g/mol
InChI Key: FNVFKLIWOAKPRJ-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a benzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene typically involves the following steps:

    Etherification: The formation of the benzyl ether linkage can be accomplished by reacting the brominated benzene derivative with 2-methylbenzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of the corresponding dehalogenated benzene derivative.

Scientific Research Applications

4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1-((2-methylbenzyl)oxy)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a benzyl ether.

    1-(Bromomethyl)-2-methylbenzene: Lacks the benzyl ether moiety.

    4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a benzyl ether.

Properties

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

IUPAC Name

4-bromo-2-methyl-1-[(2-methylphenyl)methoxy]benzene

InChI

InChI=1S/C15H15BrO/c1-11-5-3-4-6-13(11)10-17-15-8-7-14(16)9-12(15)2/h3-9H,10H2,1-2H3

InChI Key

FNVFKLIWOAKPRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

NBS (1.46 g, 8.23 mmol) was added to a solution of 31.1 (1.59 g, 7.48 mmol) in carbon tetrachloride (8 mL). The reaction was stirred at 60° C. overnight and filtered to remove succinimide. The filtrate was concentrated in vacuo and purified via radial chromatography (15% diethyl ether in hexanes) to yield 0.65 g (25%) of 2-(2-methyl-benzyloxy)-5-bromotoluene (31.2). LC/MSD m/e: 314.2 (M+Na).
Name
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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